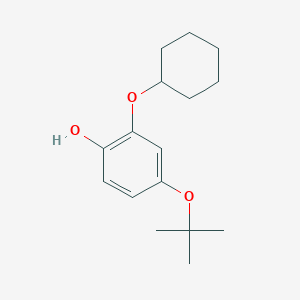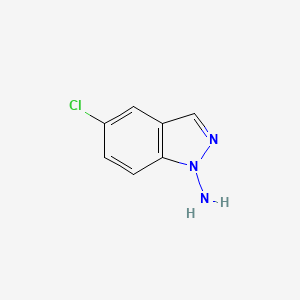
4-Tert-butoxy-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butoxy-2-hydroxybenzamide is a chemical compound known for its unique structure and properties It belongs to the class of hydroxybenzamides, which are characterized by the presence of a hydroxyl group attached to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butoxy-2-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The resulting 4-tert-butoxybenzoic acid is then converted to its corresponding acid chloride, which is subsequently reacted with ammonia or an amine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert-butoxy-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives have shown potential as antioxidants and enzyme inhibitors.
Industry: It can be used in the formulation of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Tert-butoxy-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Thrombin Inhibition: It inhibits thrombin activity by binding to its active site, preventing the conversion of fibrinogen to fibrin, which is crucial for blood clot formation.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
4-Tert-butoxy-2-hydroxybenzamide can be compared with other hydroxybenzamide derivatives:
4-Hydroxybenzamide: Lacks the tert-butoxy group, which may affect its solubility and reactivity.
4-Tert-butyl-2-hydroxybenzamide: Similar structure but with a tert-butyl group instead of tert-butoxy, which may influence its chemical properties and biological activities.
4-Methoxy-2-hydroxybenzamide: Contains a methoxy group, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its tert-butoxy group, which enhances its solubility and potentially its biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-8(10(12)14)9(13)6-7/h4-6,13H,1-3H3,(H2,12,14) |
Clave InChI |
HTEMKMYSAIRVQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















